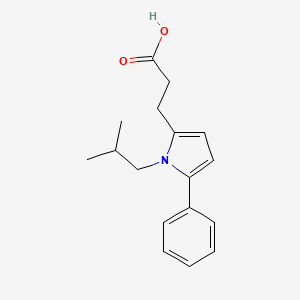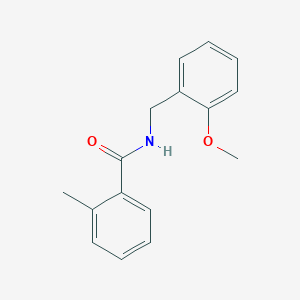![molecular formula C15H14N2O3 B5704054 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as PHCCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4) and has been shown to enhance the receptor's activity, leading to a range of physiological and biochemical effects. In
Wirkmechanismus
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. When 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide binds to the receptor, it enhances the receptor's activity, leading to an increase in intracellular calcium levels and the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including modulation of synaptic transmission and improvement of cognitive function.
Biochemical and Physiological Effects
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to modulate synaptic transmission by reducing the release of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been shown to improve cognitive function by enhancing long-term potentiation, a process that is essential for learning and memory. Additionally, 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is also highly specific for mGluR4, which makes it a useful tool for studying the receptor's physiological and biochemical effects. However, there are also limitations to using 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide can only be used in animal models, which limits its potential applications in human research.
Zukünftige Richtungen
There are several future directions for research involving 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is the role of mGluR4 in Parkinson's disease. Studies have shown that mGluR4 activation can reduce dopamine release, which is a key feature of Parkinson's disease. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been investigated for its potential role in the treatment of Parkinson's disease, and future studies could explore its efficacy in animal models and clinical trials. Another area of interest is the role of mGluR4 in addiction. Studies have shown that mGluR4 activation can reduce drug-seeking behavior, and 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been investigated for its potential role in the treatment of addiction. Future studies could explore its efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in high yield and purity. The synthesis method of 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is relatively simple and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance mGluR4 activity, leading to a range of physiological and biochemical effects. Studies have demonstrated that 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide can modulate synaptic transmission, improve cognitive function, and reduce anxiety-like behavior in animal models. 4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been investigated for its potential role in the treatment of Parkinson's disease, epilepsy, and addiction.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-7-9-12(10-8-11)14(16)17-20-15(18)19-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCBTWGTKFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)

![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)



![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)

![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)